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Compound of Interest

Compound Name: 3-Hydroxy Carvedilol-d5

Cat. No.: B12432149

An In-depth Technical Guide to 3-Hydroxy
Carvedilol-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties, biological relevance, and typical applications of 3-Hydroxy Carvedilol-d5. This
information is intended to support research and development activities involving the
metabolism and pharmacokinetics of Carvedilol.

Introduction

3-Hydroxy Carvedilol-d5 is the deuterium-labeled form of 3-Hydroxy Carvedilol, a significant
metabolite of the drug Carvedilol.[1] Carvedilol is a non-selective beta-adrenergic antagonist
with alpha-1 receptor blocking activity, widely used in the treatment of hypertension and
congestive heart failure.[2][3] The introduction of deuterium atoms (d5) into the molecule
provides a stable isotopic label, making it an invaluable tool for quantitative bioanalytical
studies, particularly in mass spectrometry-based assays.[1] Deuteration can potentially
influence the pharmacokinetic and metabolic profiles of a drug, a factor that is critical in
advanced drug development studies.[1]

This guide summarizes the known physicochemical properties of 3-Hydroxy Carvedilol-d5,
outlines the metabolic pathway of its parent compound, and illustrates its application in
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experimental workflows.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Hydroxy

Carvedilol-d5. This data is compiled from various chemical suppliers and databases.

Property

Value

Reference(s)

Chemical Name

4-[2-Hydroxy-3-[[2-(2-
methoxyphenoxy)ethyllamino]

propoxy-d5]-9H-carbazol-3-ol

[4]

CAS Number 1329836-56-7 [1][4][5]
Molecular Formula C24H21DsN20s5 [4115][6]
Molecular Weight 427.5 g/mol [41[5][6]
Accurate Mass 427.2156 [5]

Solid (Assumed, based on

non-deuterated form and

Appearance ) o
typical state of similar
compounds)
Typically =298% (Varies b
Purity P ] Y ( Y [4]
supplier)
Soluble in DMSO, Methanol
Solubility (Based on common solvents

for similar compounds)

Storage Conditions

Store at room temperature in
the continental US; may vary

for other locations.

[1]

Biological Context and Metabolism of Carvedilol

Carvedilol undergoes extensive metabolism in the liver, primarily through aromatic ring

oxidation and glucuronidation, mediated by cytochrome P450 enzymes, particularly CYP2D6
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and CYP2C9.[2][7] This process leads to the formation of several metabolites, some of which
are pharmacologically active.

Hydroxylation of the phenol ring produces three active metabolites.[7] Among these, the 4'-
hydroxyphenyl metabolite is noted to be approximately 13 times more potent in its [3-blocking
activity than the parent Carvedilol compound.[2][7] The plasma concentrations of these active
metabolites are generally about one-tenth of those observed for Carvedilol.[7] 3-Hydroxy
Carvedilol is one of the key metabolites formed through this oxidative pathway. The metabolites
are subsequently conjugated via glucuronidation and sulfation and are primarily excreted
through bile into the feces.[7]

The metabolic pathway from Carvedilol to its hydroxylated metabolites is illustrated below.
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Metabolic Pathway of Carvedilol.

Experimental Protocols and Methodologies

Detailed, proprietary synthesis protocols for 3-Hydroxy Carvedilol-d5 are not publicly
available. However, its synthesis would generally follow established methods for preparing
Carvedilol and its metabolites, with the introduction of deuterium atoms through a deuterated
precursor or reagent at a suitable step. General synthetic strategies for Carvedilol often involve
the condensation of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine.[8]
[91[10]

Application in Bioanalytical Methods:

The primary application of 3-Hydroxy Carvedilol-d5 is as an internal standard (I1S) in
quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-
MS/MS), for the determination of 3-Hydroxy Carvedilol in biological matrices (e.g., plasma,
urine).

General LC-MS/MS Protocol Outline:
e Sample Preparation:

o A known amount of 3-Hydroxy Carvedilol-d5 (Internal Standard) is spiked into the
biological sample (e.g., plasma).

o Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
o The sample is centrifuged, and the supernatant is collected.

o The supernatant may be further purified using solid-phase extraction (SPE) or liquid-liquid
extraction (LLE) to remove interfering matrix components.

o The final extract is evaporated to dryness and reconstituted in the mobile phase for
injection.

e Chromatographic Separation (LC):
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o The reconstituted sample is injected into a High-Performance Liquid Chromatography
(HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

o The analyte (3-Hydroxy Carvedilol) and the internal standard (3-Hydroxy Carvedilol-d5)
are separated from other components on a C18 analytical column using a gradient elution
with a mobile phase consisting of an aqueous component (e.g., water with formic acid)
and an organic component (e.g., acetonitrile or methanol).

e Detection (MS/MS):

o The column effluent is introduced into a tandem mass spectrometer, typically using an
electrospray ionization (ESI) source in positive ion mode.

o The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific
precursor-to-product ion transitions are monitored for both the analyte and the internal
standard.

o The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the
analyte and experiences similar ionization effects, correcting for matrix effects and
variability in sample processing, thereby ensuring high accuracy and precision.

e Quantification:

o The concentration of 3-Hydroxy Carvedilol in the original sample is determined by
calculating the peak area ratio of the analyte to the internal standard and comparing it
against a calibration curve prepared with known concentrations of the analyte.

The logical workflow for using 3-Hydroxy Carvedilol-d5 as an internal standard is visualized
below.
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Workflow for quantification using a stable isotope-labeled standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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